1H-Pyrazole-1-carbothioamide
Overview
Description
Thiocarzolamide is a chemical compound known for its significant cytotoxic properties. It has been studied primarily for its potential use in cancer treatment, particularly against lymphoid leukemia in mice . Despite its promising antitumor activity, thiocarzolamide has shown intolerable side effects in clinical trials, limiting its further development .
Mechanism of Action
Target of Action
The primary target of 1H-Pyrazole-1-carbothioamide is the Cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the inflammation process . It is responsible for the formation of pro-inflammatory prostaglandins . Therefore, inhibiting COX-2 can help reduce inflammation .
Mode of Action
This compound interacts with the COX-2 enzyme, inhibiting its activity . This inhibition blocks the production of pro-inflammatory prostaglandins, thereby reducing inflammation . The compound’s interaction with its target results in changes at the molecular level, which ultimately lead to its anti-inflammatory effects .
Biochemical Pathways
The key biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the COX-2 enzyme, the compound prevents the conversion of arachidonic acid to prostaglandins . This disruption of the pathway reduces the production of pro-inflammatory prostaglandins, thereby mitigating inflammation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation . By inhibiting the COX-2 enzyme and disrupting the prostaglandin synthesis pathway, the compound reduces the production of pro-inflammatory prostaglandins . This leads to a decrease in inflammation, which can be beneficial in the treatment of various inflammatory conditions .
Biochemical Analysis
Biochemical Properties
1H-Pyrazole-1-carbothioamide has been found to interact with key enzymes such as cyclooxygenase-2 (COX-2) and Epidermal Growth Factor Receptor (EGFR) kinase . These interactions play a crucial role in its biochemical properties. For instance, it acts as an inhibitor for COX-2, an enzyme responsible for the formation of pro-inflammatory prostaglandins . Additionally, it has shown inhibitory activities against EGFR kinase, a receptor commonly associated with various cancers .
Cellular Effects
The effects of this compound on cells are primarily linked to its inhibitory action on COX-2 and EGFR kinase . By inhibiting COX-2, it can potentially reduce inflammation. Its inhibitory action on EGFR kinase, on the other hand, may influence cell proliferation, DNA damage and repair, and DNA replication and transcriptional regulation .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, leading to enzyme inhibition or activation and changes in gene expression . For instance, molecular docking studies have shown that it binds to COX-2 and EGFR kinase, inhibiting their activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiocarzolamide can be synthesized through the reaction of carbon disulfide, liquid ammonia, and carbon monoxide under the catalysis of an organic base and high pressure (4-6 MPa) . This method is advantageous due to its simplicity, mild reaction conditions, and high yield.
Industrial Production Methods: The industrial production of thiocarzolamide involves a one-step synthesis process that ensures safety, controllability, and environmental friendliness. The process does not generate wastewater or toxic gases, making it a sustainable method for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Thiocarzolamide undergoes various chemical reactions, including:
Oxidation: Thiocarzolamide can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: Thiocarzolamide can participate in substitution reactions, particularly with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated derivatives of thiocarzolamide.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its cytotoxic effects on cancer cells, particularly lymphoid leukemia.
Comparison with Similar Compounds
Thiocarzolamide is similar to other compounds such as carzolamide and thiocarbamoylpyrazole. it is unique due to its higher cytotoxicity and specific activity against lymphoid leukemia . Other similar compounds include:
Carzolamide: Another anticancer agent with similar properties but lower cytotoxicity.
Thiocarbamoylpyrazole: Known for its antitumor activity but less effective than thiocarzolamide.
Thiocarzolamide stands out due to its potent cytotoxic effects, making it a compound of interest despite its limitations in clinical applications.
Properties
IUPAC Name |
pyrazole-1-carbothioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3S/c5-4(8)7-3-1-2-6-7/h1-3H,(H2,5,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAXUJFBBVPKOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363198 | |
Record name | 1H-Pyrazole-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1794-34-9 | |
Record name | 1H-Pyrazole-1-carbothioamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45409 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Pyrazole-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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